molecular formula C7H9BrClN3 B13599430 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide

4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide

Cat. No.: B13599430
M. Wt: 250.52 g/mol
InChI Key: CIUUSIGWPBGVEJ-UHFFFAOYSA-N
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Description

4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide is an organic compound known for its unique structure and potential applications in various fields. It is a derivative of pyrido[4,3-d]pyrimidine, a class of compounds that have been studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide typically involves multi-step reactions. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Another derivative with similar structural features but different functional groups.

Uniqueness

4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrobromide

InChI

InChI=1S/C7H8ClN3.BrH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H

InChI Key

CIUUSIGWPBGVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CN=C2Cl.Br

Origin of Product

United States

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